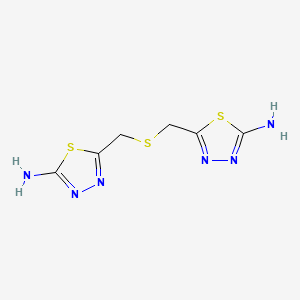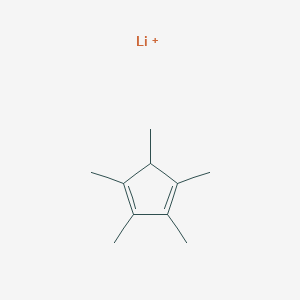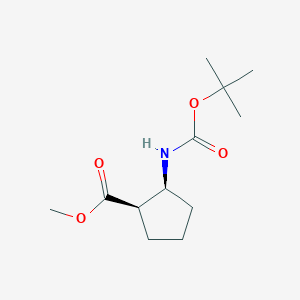
5,5'-(Thiobis(methylene))bis(1,3,4-thiadiazol-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
Its ability to inhibit specific enzymes and pathways makes it a candidate for further investigation in drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as urease, which plays a crucial role in the metabolism of urea. By binding to the active site of the enzyme, the compound prevents the conversion of urea to ammonia, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar properties.
Uniqueness
What sets 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine apart is its dual thiadiazole rings connected by a sulfanyl bridge.
Propriétés
Formule moléculaire |
C6H8N6S3 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
5-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N6S3/c7-5-11-9-3(14-5)1-13-2-4-10-12-6(8)15-4/h1-2H2,(H2,7,11)(H2,8,12) |
Clé InChI |
AMDXXWJGCHBZRI-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN=C(S1)N)SCC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)



![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)

![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
